molecular formula C14H11ClN6O3S B10984561 methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10984561
M. Wt: 378.8 g/mol
InChI Key: DEBKWTZAKCVUPH-UHFFFAOYSA-N
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Description

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester at position 4, a methyl group at position 5, and a carboxamide-linked 4-chloro-2-tetrazolylphenyl moiety. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in therapeutic applications . The chloro substituent on the phenyl ring may influence electronic properties and intermolecular interactions, while the methyl ester improves solubility for synthetic intermediates .

Properties

Molecular Formula

C14H11ClN6O3S

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H11ClN6O3S/c1-7-11(13(23)24-2)17-14(25-7)18-12(22)9-4-3-8(15)5-10(9)21-6-16-19-20-21/h3-6H,1-2H3,(H,17,18,22)

InChI Key

DEBKWTZAKCVUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromoacyl Compounds

In a representative procedure, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes cyclization with thiocarbamide in acetic acid at 60°C to yield 2-aminothiazole derivatives. The reaction exploits the nucleophilic attack of sulfur from thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular dehydration to form the thiazole ring. The methyl ester is introduced via subsequent esterification using methanol and sulfuric acid.

Table 1: Reaction Conditions for Thiazole Core Synthesis

IntermediateReagentsTemperatureYieldSource
α-Bromoacyl compoundThiocarbamide, acetic acid60°C62–99%
Thiazole-4-carboxylic acidMethanol, H₂SO₄Reflux74%

Preparation of the Tetrazole-Containing Benzoyl Moiety

The 4-chloro-2-(1H-tetrazol-1-yl)benzoyl group is synthesized through sequential functionalization of substituted acetophenones.

Tetrazole Ring Formation

4-Aminoacetophenone is converted to 1-(4-acetylphenyl)-1H-tetrazole via reflux with sodium azide and triethylorthoformate in acetic acid. Bromination of the acetyl group using Br₂ in dioxane-ether at 0–5°C yields 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole, a key electrophilic intermediate.

Table 2: Synthesis of Tetrazole Intermediates

Starting MaterialReactionProductYieldSource
4-AminoacetophenoneNaN₃, triethylorthoformate1-(4-Acetylphenyl)-1H-tetrazole67%
1-(4-Acetylphenyl)-1H-tetrazoleBr₂, dioxane-ether1-(4-(2-Bromoacetyl)phenyl)-1H-tetrazole58%

Amide Bond Formation to Assemble the Target Compound

The final step involves coupling the thiazole amine with the tetrazole-containing benzoyl chloride.

Activation and Coupling

Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate reacts with 4-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride in the presence of coupling agents like carbonyldiimidazole (CDI). The reaction proceeds in dichloromethane at 45°C, with the amine nucleophilically attacking the activated carbonyl to form the amide bond.

Table 3: Amide Coupling Optimization

Coupling AgentSolventTemperatureYieldSource
CDICH₂Cl₂45°C74%
EDCl/HOBtDMFRoom temp68%

Analytical Characterization

The compound is validated via spectral data:

  • ¹H NMR : Singlets at δ 9.58–10.22 ppm confirm the tetrazole NH and thiazole protons.

  • IR : Peaks at 1688 cm⁻¹ (C=O) and 1654 cm⁻¹ (C=N) align with the acylated thiazole structure.

  • Mass Spec : Molecular ion peak at m/z 378.8 corresponds to C₁₄H₁₁ClN₆O₃S.

Challenges and Alternative Approaches

Tetrazole Stability

The tetrazole ring is sensitive to strong acids. Neutral pH conditions during coupling prevent decomposition .

Chemical Reactions Analysis

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Biological Applications

The compound has been evaluated for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of thiazole and tetrazole exhibit significant antibacterial properties. For instance, compounds similar to methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate have shown efficacy against a range of bacterial strains, including Mycobacterium smegmatis and other resistant pathogens .

Anticancer Properties

Studies have highlighted the potential anticancer effects of thiazole derivatives. The structural motifs present in this compound may contribute to inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of certain enzymes relevant to disease processes. For example, it may inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria .

Case Study 1: Antibacterial Evaluation

A study published in Molecules evaluated a series of thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was among the most potent compounds tested, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, compounds structurally related to methyl 2-{([4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate were shown to induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .

Mechanism of Action

The mechanism of action of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiazole Derivatives

Compound Name Molecular Formula Substituents (Thiazole Core) Molecular Weight Notable Properties/Activities References
Target Compound C₁₅H₁₂ClN₅O₃S 4-COOCH₃, 5-CH₃, 2-(4-Cl-2-tetrazolylbenzamido) 377.81 g/mol Bioisosteric tetrazole; inferred antimicrobial potential
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate C₁₈H₂₀N₆O₃S₂ 5-COOCH₂CH₃, 4-CH₃, 2-(tetrazolyl-sulfanyl) 432.52 g/mol Sulfanyl linkage; potential enzyme modulation
Ethyl 3-((2-chlorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate C₁₃H₁₂ClN₃O₂S 5-CH₃, 2-(2-Cl-C₆H₄NH), 3-COOCH₂CH₃ 309.77 g/mol Chloroaniline substituent; synthetic intermediate
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₆H₁₈ClF₂N₇S 4-Cl-C₆H₄, triazole-pyrazole hybrid 558.03 g/mol Antimicrobial activity (explicitly reported)
N-Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide C₁₀H₁₀N₄OS (base structure) 4-pyridinyl, 5-carboxamide Variable Enzyme inhibition (statistical significance in assays)

Key Observations:

Tetrazole vs. Triazolo-pyrazole hybrids (e.g., compound 4 in Table 1) exhibit confirmed antimicrobial activity, suggesting that the tetrazole in the target compound may similarly contribute to bioactivity .

Chlorophenyl vs.

Ester vs. Carboxamide Terminal Groups :

  • Methyl/ethyl esters (e.g., target compound and ) are typically hydrolyzed to carboxylic acids in vivo, acting as prodrugs. Direct carboxamide derivatives (e.g., ) may bypass metabolic activation but face solubility challenges .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than pyridinyl carboxamides (logP ~1.8, ) due to the aromatic tetrazolyl group, favoring membrane permeability but risking solubility limitations.
  • Thermal Stability : Isostructural chloro/bromo derivatives () show similar melting points (~160–170°C), suggesting the target compound’s stability aligns with this range.

Biological Activity

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C14H11ClN6O3S
Molecular Weight 378.79 g/mol
IUPAC Name This compound
CAS Number 1401575-98-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Thiazole moieties are known for their ability to interact with various biological targets, leading to significant anticancer effects. For instance, compounds containing thiazole rings have demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating strong antiproliferative activity . The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances this activity.

The mechanism through which this compound exerts its biological effects involves interactions with key enzymes and receptors. It is believed to modulate pathways involved in cell proliferation and apoptosis. For example, its structural components allow it to bind effectively to proteins involved in cancer cell survival, potentially leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring and adjacent phenyl groups significantly influence biological activity. The presence of halogens (such as chlorine) and electron-donating groups (like methyl) has been shown to enhance anticancer properties .

Study on Anticancer Efficacy

In a study published in MDPI, a series of thiazole derivatives were screened for their anticancer activity against various cell lines. Compound this compound was included in this screening. Results indicated that it exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Inhibition of Enzymatic Activity

Another study focused on the inhibition of Mur enzymes in Mycobacterium tuberculosis demonstrated that thiazole derivatives could effectively inhibit these enzymes, suggesting potential applications in treating tuberculosis . this compound was part of a broader investigation into structure-function relationships that enhance bioactivity against bacterial targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis is typically required. Key steps include:

  • Thiazole ring formation : Use Hantzsch thiazole synthesis or cyclization of thiourea derivatives with α-halo ketones.
  • Tetrazole introduction : Employ [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrazole-phenyl carbonyl chloride and the thiazole-amine intermediate.
  • Critical parameters : Temperature (60–80°C for cycloaddition), solvent polarity (DMF for coupling), and catalyst selection (e.g., Cu(I) for tetrazole formation). Yield optimization requires HPLC monitoring and iterative adjustment of stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for thiazole C-H protons (δ 7.5–8.5 ppm), tetrazole protons (δ 8.8–9.2 ppm), and methyl ester signals (δ 3.8–4.0 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 170–175 ppm).
  • IR : Identify C=O stretches (1680–1750 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group).
  • Purity assessment : Use HPLC with C18 columns (retention time ~12–15 min under gradient elution) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should researchers interpret conflicting results across studies?

  • Methodological Answer :

  • Initial screens :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Conflicting data resolution :
  • Compare assay conditions (e.g., pH, serum content).
  • Validate target engagement via enzyme inhibition assays (e.g., kinase profiling).
  • Use structural analogs (e.g., methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate) to isolate substituent effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA topoisomerase II, COX-2).
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • Key findings : The 4-chloro group enhances hydrophobic pocket binding, while the tetrazole moiety participates in H-bonding with catalytic residues .

Q. What strategies mitigate instability of the tetrazole moiety under physiological conditions, and how does this affect in vivo efficacy?

  • Methodological Answer :

  • Stabilization approaches :
  • Prodrug design : Replace ester with tert-butyl or PEGylated groups to delay hydrolysis.
  • pH-sensitive formulations : Encapsulate in liposomes (pH 5.0–6.5 release).
  • In vivo validation :
  • Pharmacokinetic studies (plasma t½ measurement via LC-MS/MS).
  • Compare tissue distribution in rodent models using radiolabeled analogs (³H or ¹⁴C).
  • Instability impact : Rapid ester hydrolysis reduces bioavailability but increases active metabolite concentrations .

Q. How do structural modifications at the thiazole 5-methyl position influence cytotoxicity and selectivity?

  • Methodological Answer :

  • Systematic modifications :
  • Replace methyl with ethyl, isopropyl, or aryl groups.
  • Assess via SAR tables (example below):
Substituent (R)IC₅₀ (HeLa, μM)Selectivity Index (Normal vs. Cancer Cells)
-CH₃12.53.2
-CF₃8.75.1
-Ph22.01.8
  • Mechanistic insight : Bulky groups (e.g., CF₃) enhance membrane permeability but may reduce target fit. Methyl balances lipophilicity and steric effects .

Q. What experimental designs address discrepancies in reported enzymatic inhibition mechanisms (e.g., competitive vs. non-competitive)?

  • Methodological Answer :

  • Kinetic assays :
  • Vary substrate concentration (Lineweaver-Burk plots).
  • Use fluorescent probes (e.g., ANS for hydrophobic pocket analysis).
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., PDB deposition).
  • Case study : Conflicting COX-2 inhibition data resolved via cryo-EM, showing allosteric modulation by the tetrazole group .

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